N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide
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Overview
Description
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide is a synthetic organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzamide core with a trifluoromethyl group and a piperidine derivative, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide typically involves a multi-step process:
Formation of the Piperidine Derivative: The initial step involves the synthesis of 2-methylpiperidine through the hydrogenation of 2-methylpyridine.
Acylation Reaction: The 2-methylpiperidine is then acylated with a suitable acyl chloride to form the 2-methylpiperidin-1-yl carbonyl intermediate.
Coupling with Benzamide: The intermediate is then coupled with 4-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzamides or piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its interactions with biological targets, such as enzymes and receptors, are of particular interest for drug discovery and development.
Medicine
In medicine, this compound is investigated for its therapeutic potential. It may exhibit activity against certain diseases or conditions, making it a candidate for further preclinical and clinical studies.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications may extend to fields such as polymer science and nanotechnology.
Mechanism of Action
The mechanism of action of N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Similar Compounds
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-(trifluoromethyl)benzamide: Unique due to its trifluoromethyl group and piperidine derivative.
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-methylbenzamide: Lacks the trifluoromethyl group, resulting in different chemical properties.
N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}-4-chlorobenzamide: Contains a chlorine atom instead of a trifluoromethyl group, affecting its reactivity and interactions.
Uniqueness
The presence of the trifluoromethyl group in This compound imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability
Properties
Molecular Formula |
C21H21F3N2O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
N-[2-(2-methylpiperidine-1-carbonyl)phenyl]-4-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C21H21F3N2O2/c1-14-6-4-5-13-26(14)20(28)17-7-2-3-8-18(17)25-19(27)15-9-11-16(12-10-15)21(22,23)24/h2-3,7-12,14H,4-6,13H2,1H3,(H,25,27) |
InChI Key |
LIVJANRCEVGFOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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